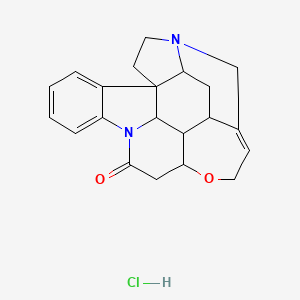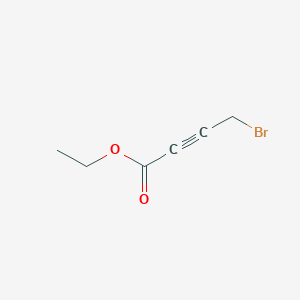
Ethyl 2-bromo-4-(trifloromethyl)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-4-(trifloromethyl)phenylacetate is an organic compound with the molecular formula C11H10BrF3O2 It is a derivative of phenylacetate, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-(trifloromethyl)phenylacetate typically involves the bromination of ethyl 4-(trifluoromethyl)phenylacetate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-bromo-4-(trifloromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted phenylacetates, depending on the nature of the nucleophile or the specific reaction conditions .
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-(trifloromethyl)phenylacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-4-(trifloromethyl)phenylacetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system .
Comparación Con Compuestos Similares
- Ethyl 2-bromo-4-(trifluoromethyl)benzoate
- Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate
- Ethyl 2-iodo-4-(trifluoromethyl)phenylacetate
Comparison: Ethyl 2-bromo-4-(trifloromethyl)phenylacetate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to its chloro and iodo analogs, the bromine derivative exhibits different reactivity and stability, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C11H10BrF3O2 |
|---|---|
Peso molecular |
311.09 g/mol |
Nombre IUPAC |
ethyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3 |
Clave InChI |
JKXVCMCXTRJMNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)





![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
amine) chloride](/img/structure/B12505131.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)

![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)

![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
